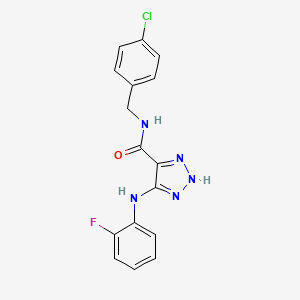
Formic acid;furan-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;furan-2-ylmethanol is a compound that combines formic acid, the simplest carboxylic acid, with furan-2-ylmethanol, a derivative of furan.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;furan-2-ylmethanol can be achieved through the catalytic reduction of furfural. One common method involves the use of formic acid as a catalyst in the dehydration of fructose to produce 5-hydroxymethylfurfural (HMF), which is then hydrogenated to form furan-2-ylmethanol . The reaction conditions typically involve temperatures around 150°C and the use of solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of furfural using metal catalysts such as palladium or platinum. This process is carried out under high pressure and temperature to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid;furan-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., sodium borohydride) .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid, tetrahydrofuran-2-ylmethanol, and various substituted derivatives of furan-2-ylmethanol .
Wissenschaftliche Forschungsanwendungen
Formic acid;furan-2-ylmethanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
The mechanism of action of formic acid;furan-2-ylmethanol involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo metabolic transformations to produce reactive intermediates that interact with cellular components . These interactions can lead to the inhibition of enzyme activity, disruption of cellular membranes, and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Formic acid;furan-2-ylmethanol can be compared with other similar compounds, such as furfural, 5-hydroxymethylfurfural (HMF), and 2,5-furandicarboxylic acid (FDCA) .
5-Hydroxymethylfurfural (HMF): HMF is a precursor to this compound and shares similar chemical properties, but the latter has a broader range of applications due to its additional hydroxyl group.
2,5-Furandicarboxylic Acid (FDCA): FDCA is another furan derivative with applications in polymer production, but this compound is more commonly used in the synthesis of fine chemicals and pharmaceuticals.
Eigenschaften
Molekularformel |
C6H8O4 |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
formic acid;furan-2-ylmethanol |
InChI |
InChI=1S/C5H6O2.CH2O2/c6-4-5-2-1-3-7-5;2-1-3/h1-3,6H,4H2;1H,(H,2,3) |
InChI-Schlüssel |
VHWCWWSWEKNEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CO.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14100291.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100298.png)

![2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14100311.png)
![7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100315.png)
![N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14100322.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14100327.png)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14100353.png)
![ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate](/img/structure/B14100354.png)
![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14100359.png)
![3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14100361.png)
![1-(3-Hydroxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100365.png)
![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)
